![molecular formula C17H17N3O2 B2581997 benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate CAS No. 60603-44-3](/img/structure/B2581997.png)
benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a crucial pharmacophore and bioisostere in the field of medicinal chemistry and has a wide range of biological activities .
Synthesis Analysis
Benzimidazole is synthesized starting with o-phenylenediamine (a benzene derivative with nitrogen-containing functionality ortho to each other) and formic acid or the equivalent trimethyl orthoformate .Molecular Structure Analysis
The benzimidazole core is planar and it is stabilized by π-π interactions and hydrogen bonds .Chemical Reactions Analysis
Benzimidazole is a base and can be deprotonated with stronger bases. The imine can be alkylated and also serves as a ligand in coordination chemistry .Aplicaciones Científicas De Investigación
Antineoplastic and Antifilarial Properties
Research has shown that derivatives of benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate exhibit significant growth inhibition in L1210 cells, suggesting potential antineoplastic applications. These compounds, including methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates, have been found to inhibit cell growth through mitotic spindle poisoning. Additionally, certain derivatives demonstrated in vivo antifilarial activity against adult worms of various species in experimentally infected jirds, highlighting their potential as antifilarial agents (Ram et al., 1992).
Anti-Helicobacter pylori Activity
Further research into benzimidazole derivatives has uncovered their potent and selective activities against the gastric pathogen Helicobacter pylori. A specific prototype carbamate exhibited low minimal inhibition concentration (MIC) values against a panel of clinically relevant H. pylori strains, including those resistant to standard treatments. This suggests the compound's potential as a novel anti-H. pylori agent, with in vitro microbiological criteria indicating efficacy and minimal activity against a broad range of other microorganisms (Carcanague et al., 2002).
Agricultural Applications
In the realm of agriculture, benzimidazole carbamates like carbendazim have been utilized for their fungicidal properties. These compounds are effective in controlling fungal diseases in crops, which is crucial for food production and quality. Solid lipid nanoparticles and polymeric nanocapsules containing carbendazim have been developed for sustained release, offering advantages such as improved bioactive compound transfer, reduced environmental toxicity, and decreased degradation. This innovative approach enhances the efficacy and safety of fungicidal treatments in agricultural settings (Campos et al., 2015).
Mecanismo De Acción
Target of Action
Benzyl (2-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate is a compound that contains an imidazole moiety . Imidazole derivatives have been known to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
It is known that imidazole derivatives can interact with various biological targets due to their broad range of chemical and biological properties .
Biochemical Pathways
Imidazole derivatives have been known to affect a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
It is known that imidazole derivatives can have a variety of biological effects due to their broad range of biological activities .
Direcciones Futuras
Propiedades
IUPAC Name |
benzyl N-[2-(1H-benzimidazol-2-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c21-17(22-12-13-6-2-1-3-7-13)18-11-10-16-19-14-8-4-5-9-15(14)20-16/h1-9H,10-12H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCOLRLCGMBCTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

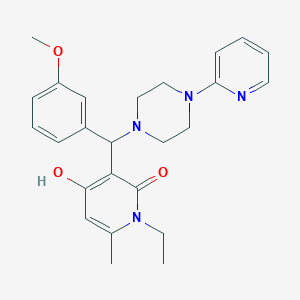
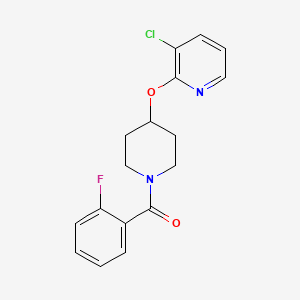

![N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2581918.png)
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2581919.png)
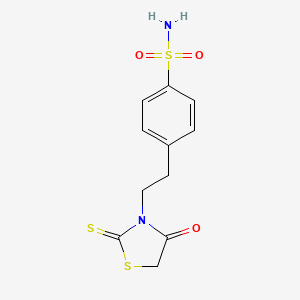
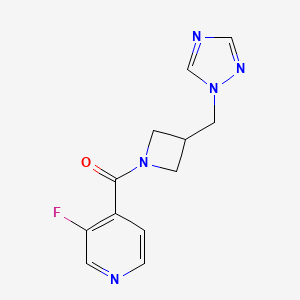
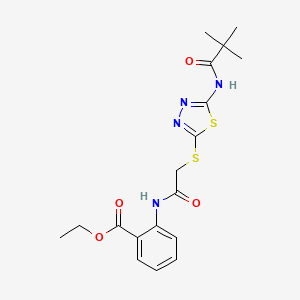
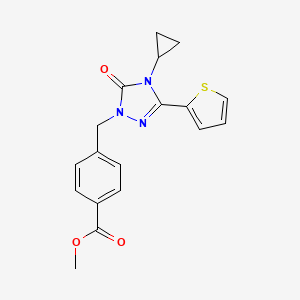
![4-[(4-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime](/img/structure/B2581930.png)
![2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2581931.png)
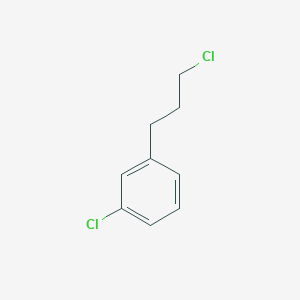
![ethyl 2-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate](/img/structure/B2581934.png)
